Tetraacetyl 2,5-anhydro-D-mannitol

Fructokinase Substrate Specificity Carbohydrate Metabolism

Tetraacetyl 2,5-anhydro-D-mannitol (CAS 65729-88-6, C₁₄H₂₀O₉, MW 332.30 g/mol) is a peracetylated derivative of the fructose analog 2,5-anhydro-D-mannitol (2,5-AM). The tetraacetyl protecting groups render the molecule suitable for use as a stable, lipophilic intermediate in synthetic carbohydrate chemistry and glycosylation reactions.

Molecular Formula C14H20O9
Molecular Weight 332.30 g/mol
Cat. No. B12291287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraacetyl 2,5-anhydro-D-mannitol
Molecular FormulaC14H20O9
Molecular Weight332.30 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3
InChIKeyLRVQZSOYVOEEPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraacetyl 2,5-Anhydro-D-mannitol: A Protected Fructose Analog for Metabolic and Glycosylation Research


Tetraacetyl 2,5-anhydro-D-mannitol (CAS 65729-88-6, C₁₄H₂₀O₉, MW 332.30 g/mol) is a peracetylated derivative of the fructose analog 2,5-anhydro-D-mannitol (2,5-AM). The tetraacetyl protecting groups render the molecule suitable for use as a stable, lipophilic intermediate in synthetic carbohydrate chemistry and glycosylation reactions. Upon deprotection, the parent 2,5-AM functions as a mechanism-based inhibitor of gluconeogenesis and glycogenolysis by acting as a substrate for fructokinase and generating phosphorylated metabolites that potently inhibit fructose-1,6-bisphosphatase and glycogen phosphorylase [1]. This dual role—as a protected synthetic building block in its tetraacetyl form and as a metabolic probe in its deprotected form—positions the compound uniquely at the intersection of synthetic chemistry and metabolic research.

Why Tetraacetyl 2,5-Anhydro-D-mannitol Cannot Be Replaced by Generic Peracetylated Sugars or 1,5-Anhydro Isomers


Although multiple peracetylated anhydrohexitols share the same molecular formula (C₁₄H₂₀O₉) and similar molecular weight (~332.3 g/mol), they cannot be substituted for each other in research applications. The 2,5-anhydro bridge locks the furanose ring in a conformation that mimics β-D-fructofuranose, conferring distinct substrate specificity toward fructokinase (Km = 1.7 mM) relative to the 2,5-anhydro-D-glucitol analog (Km = 5.9 mM)—a 3.5-fold difference in affinity [1]. Furthermore, the stereochemistry at C-3 and C-4 differentiates the mannitol (R,R) from the glucitol (S,R) configuration, leading to dramatic differences in enzyme inhibition potency: the mannitol-derived 1,6-bisphosphate inhibits fructose-1,6-bisphosphatase with a Ki of 3.3 × 10⁻⁸ M, whereas the glucitol-derived analog has a Ki of 5.5 × 10⁻⁷ M—a 16.7-fold difference [2]. Generic peracetylated sugars lacking the 2,5-anhydro bridge altogether lack the metabolic activity of the deprotected parent compound. Substitution without verifying stereochemical identity therefore risks invalidating experimental results in both enzyme assays and metabolic studies.

Quantitative Differentiation Evidence: Tetraacetyl 2,5-Anhydro-D-mannitol vs. Closest Analogs


Fructokinase Substrate Efficiency: 2,5-Anhydro-D-mannitol vs. 2,5-Anhydro-D-glucitol

2,5-Anhydro-D-mannitol is a superior substrate for bovine liver fructokinase compared to its 2,5-anhydro-D-glucitol analog. The mannitol analog exhibits a Km of 1.7 mM with a Vmax of 1.97 relative to D-fructose, whereas the glucitol analog shows a Km of 5.9 mM and a Vmax of 1.33 [1]. This 3.5-fold lower Km indicates significantly higher enzyme affinity for the mannitol scaffold.

Fructokinase Substrate Specificity Carbohydrate Metabolism

Phosphofructokinase Activity: 2,5-Anhydro-D-mannitol-1-P as Alternate Substrate vs. 2,5-Anhydro-D-glucitol-6-P as Inhibitor

2,5-Anhydro-D-mannitol-1-phosphate functions as an excellent alternate substrate for rabbit muscle phosphofructokinase with a Km of 0.41 mM and a Vmax of 87% relative to fructose-6-P, the closest kinetic match to the natural substrate yet reported. In contrast, 2,5-anhydro-D-glucitol-6-P acts only as a competitive inhibitor with a Ki of 0.34 mM [1]. This functional divergence—productive phosphorylation vs. pure inhibition—illustrates the critical role of stereochemistry at C-3 and C-4.

Phosphofructokinase Glycolysis Enzyme Kinetics

Fructose-1,6-Bisphosphatase Inhibition: Mannitol Analog 16.7-Fold More Potent Than Glucitol Analog

The 1,6-bisphosphate metabolite of 2,5-anhydro-D-mannitol inhibits bovine hepatic fructose-1,6-bisphosphatase with a Ki of 3.3 × 10⁻⁸ M. The corresponding 2,5-anhydro-D-glucitol 1,6-diphosphate is 16.7-fold less potent, with a Ki of 5.5 × 10⁻⁷ M [1]. Both Ki values are below the Km of 1.4 × 10⁻⁶ M for the natural substrate fructose 1,6-diphosphate, but the mannitol analog achieves single-digit nanomolar potency.

Gluconeogenesis Fructose-1,6-Bisphosphatase Enzyme Inhibition

Glycogen Phosphorylase Inhibition and in vivo Hypoglycemic Efficacy

2,5-Anhydro-D-mannitol 1-phosphate inhibits rat liver glycogen phosphorylase with an apparent Ki of 0.66 ± 0.09 mM [2]. This enzymatic inhibition translates to in vivo efficacy: at doses of 100–200 mg/kg, 2,5-AM decreased blood glucose by 17–58% across fasting mice, rats, and diabetic models, and completely reversed hyperglycemia in genetically diabetic db/db mice [2][3]. For comparison, 2,5-Anhydro-D-mannitol-1-phosphate inhibits phosphorylase a with a Ki of 2.4 mM in isolated rat hepatocytes [1].

Glycogenolysis Glycogen Phosphorylase Hypoglycemic Agent

Anomeric Specificity of Fructose-1,6-Bisphosphatase Inhibition Confirmed by Mannitol vs. Glucitol Comparison

The 16.7-fold greater potency of 2,5-anhydro-D-mannitol 1,6-diphosphate (Ki = 3.3 × 10⁻⁸ M) relative to 2,5-anhydro-D-glucitol 1,6-diphosphate (Ki = 5.5 × 10⁻⁷ M) against fructose-1,6-bisphosphatase provides direct evidence that the β-anomer of fructose 1,6-diphosphate is the true substrate, since the mannitol analog is a locked β-furanose mimic while the glucitol analog mimics the α-anomer [1]. This stereochemical discrimination is not achievable with generic peracetylated sugars or non-anhydro-protected analogs.

Anomeric Specificity Fructose-1,6-Bisphosphatase Substrate Analog

High-Impact Application Scenarios for Tetraacetyl 2,5-Anhydro-D-mannitol Based on Verified Differentiation Evidence


Synthetic Intermediate for Fructofuranose-Mimetic Glycosylation Probes

The tetraacetyl protecting groups make the compound directly suitable as a glycosyl donor precursor for synthesizing 2,5-anhydro-D-mannitol-containing oligosaccharides, glycoconjugates, or photoaffinity labels targeting GLUT5 and other fructose transporters. The locked β-furanose conformation ensures that the resulting probes maintain the stereochemistry required for high-affinity transporter binding, as demonstrated by the development of GLUT5 photoaffinity labels from this scaffold [1]. Procurement of the tetraacetyl form eliminates the need for in-house acetylation of 2,5-anhydro-D-mannitol, saving synthetic steps and ensuring consistent protection chemistry.

Metabolic Research: Gluconeogenesis and Glycogenolysis Inhibition Studies

After deprotection, 2,5-anhydro-D-mannitol serves as a validated tool for selectively inhibiting hepatic glucose output. It is the only 2,5-anhydrohexitol that inhibits both gluconeogenesis and glycogenolysis at the enzyme level (FBPase Ki = 3.3 × 10⁻⁸ M; phosphorylase Ki = 0.66 mM) while demonstrating complete reversal of hyperglycemia in db/db mice [2][3]. Researchers studying hepatic glucose metabolism or screening for synergistic hypoglycemic agents should use this compound as the benchmark metabolic inhibitor for mechanistic validation.

Enzymology: Anomeric and Tautomeric Specificity Determination of Carbohydrate Kinases

The pair of 2,5-anhydro-D-mannitol and 2,5-anhydro-D-glucitol derivatives is the established gold-standard toolset for determining whether a carbohydrate kinase or phosphatase exhibits anomeric specificity for the β- or α-furanose form of its substrate. The mannitol analog acts as a locked β-furanose mimic (active substrate or potent inhibitor), while the glucitol analog serves as the corresponding α-furanose control (weaker substrate or inhibitor). This was first demonstrated for phosphofructokinase [4] and fructokinase [5]. Laboratories characterizing novel sugar kinases or phosphatases should procure both compounds for parallel comparative assays.

Reference Standard for Chromatographic and Spectrometric Analysis of Peracetylated Anhydrosugars

With well-characterized NMR spectra (¹H, ¹³C in CDCl₃ and C₆D₆) and GC-MS data available through the KnowItAll spectral library [6], tetraacetyl 2,5-anhydro-D-mannitol serves as a certified reference standard for identifying and quantifying peracetylated anhydrosugar derivatives in complex mixtures. Its distinct retention time and spectral signature differentiate it from the isomeric 1,5-anhydro-D-mannitol tetraacetate (CAS 13121-61-4) and 1,3,4,6-tetra-O-acetyl-2,5-anhydro-D-glucitol (CAS 65729-86-4), both of which share the identical molecular formula but differ in stereochemistry or anhydro bridge position.

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